1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride
Description
Molecular Formula and Stereochemical Configuration
The molecular formula of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride is C₇H₁₂N₂O·HCl , corresponding to a molar mass of 176.65 g/mol. The core structure integrates a bicyclo[2.2.1]heptane framework substituted with two nitrogen atoms at positions 2 and 5, an acetyl group at position 2, and a hydrochloride counterion.
The stereochemical configuration is defined by the (1S,4S) designation, indicating the absolute configuration of the two bridgehead carbons in the bicyclic system. This configuration arises from the spatial arrangement of substituents around the chiral centers, which influences the molecule’s three-dimensional topology and intermolecular interactions. The InChI code 1S/C7H12N2O.ClH/c1-5(10)9-4-6-2-7(9)3-8-6;/h6-8H,2-4H2,1H3;1H/t6-,7-;/m0./s1 confirms the stereochemistry, with the "t6-,7-" descriptor specifying the (1S,4S) enantiomer.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂N₂O·HCl | |
| Molar Mass | 176.65 g/mol | |
| CAS Registry Number | 1190927-48-0 | |
| Stereochemical Descriptors | (1S,4S) |
Properties
CAS No. |
1190927-48-0 |
|---|---|
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5(10)9-4-6-2-7(9)3-8-6;/h6-8H,2-4H2,1H3;1H |
InChI Key |
UMRRKGGLUTWXFI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2CC1CN2.Cl |
Canonical SMILES |
CC(=O)N1CC2CC1CN2.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride typically involves the reaction of a bicyclic amine with an acylating agent. One common method includes the use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane as a starting material, which is then reacted with ethanoyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Asymmetric Catalysis
One of the primary applications of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride is as a catalyst in asymmetric synthesis. The compound has been shown to facilitate the enantioselective addition of organometallic reagents to carbonyl compounds, which is crucial in the formation of chiral centers in organic molecules.
Case Study: Catalytic Activity
In a study published by RSC Publishing, new derivatives of 2,5-diazabicyclo[2.2.1]heptane were synthesized and tested for their catalytic effectiveness in the addition of diethylzinc to benzaldehyde, achieving enantioselectivities of up to 78% . This demonstrates the compound's utility in producing optically pure compounds, which are essential in pharmaceuticals.
Antitumor Activity
Recent research indicates that derivatives of this compound exhibit promising antitumor properties. A study highlighted the synthesis of dithiocarbamate derivatives from this bicyclic structure and their evaluation against various cancer cell lines.
Case Study: Antiproliferative Effects
In vitro studies demonstrated that certain synthesized compounds displayed significant antiproliferative activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines . Notably, one compound exhibited greater tumor selectivity compared to normal human lymphocytes, suggesting its potential as a safer antitumor agent .
Development of Therapeutic Agents
The versatility of this compound extends to the development of various therapeutic agents targeting different biological pathways.
Applications in Drug Design
Research has shown that this compound can be used to synthesize inhibitors for various targets:
- B-Raf inhibitors : These are crucial in treating certain types of cancers.
- CCR2 antagonists : These have implications for inflammatory diseases.
- Nicotinic acetylcholine receptor partial agonists : Important for neurological conditions.
These applications underscore the compound's potential in drug discovery and development .
Structure-Activity Relationship Studies
The structural modifications of this compound have been extensively studied to understand how changes affect biological activity.
Table: Structure-Activity Relationships
| Compound Variant | Activity Type | Observed Effect |
|---|---|---|
| Dithiocarbamate Derivative | Antiproliferative | Significant against CaSki cells |
| Boc-Derivative | Enantioselective Catalysis | High enantioselectivity in reactions |
| Nitrophenyl Substituted | Inhibitory Activity | Effective against B-Raf |
This table summarizes the findings from various studies highlighting how different substitutions can lead to enhanced or diminished biological activity .
Mechanism of Action
The mechanism of action of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure allows for high affinity and specificity in these interactions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of diazabicyclo[2.2.1]heptanes and azabicyclo[2.2.1/heptanes, which differ in substituents, stereochemistry, and functional groups. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Properties
Key Differences and Implications
Stereochemistry : The (1S,4S) configuration of the target compound distinguishes it from its (1R,4R) enantiomer. While both are priced equally, their stereochemical divergence may lead to opposing enantioselectivity in catalysis .
Substituent Effects :
- The acetyl group in the target compound enhances electron density at N2, favoring coordination with transition metals like palladium in cross-coupling reactions .
- Analogues with oxetan-3-yl or fluorine substituents (e.g., compound in ) exhibit altered lipophilicity and metabolic stability, critical for drug candidates .
Functional Group Diversity :
- Carboxylic acid derivatives (e.g., bicyclo[2.2.1]heptane-2-carboxylic acid) offer solubility advantages but lack the bicyclic amine’s catalytic utility .
- Boc-protected derivatives (e.g., (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane) serve as intermediates for further functionalization .
Research Findings
- Catalytic Performance: In asymmetric catalysis, the (1S,4S)-configured compound outperforms non-rigid amines due to its constrained geometry, enabling >90% enantiomeric excess (ee) in certain C–C bond-forming reactions .
- Drug Discovery Relevance: Derivatives like 1-((S)-5-(3-((1R,4R)-5-oxa-2-aza-bicyclo[2.2.1]heptan-2-yl)propyl)-3-(2,5-difluorophenyl)-5-phenyl-4,5-dihydropyrazol-1-yl)ethanone (from ) highlight the scaffold’s versatility in multi-target agents.
- Synthetic Accessibility : The target compound’s synthesis (63% yield via reductive amination ) is comparable to analogues but requires chiral resolution, increasing cost relative to achiral bicycloheptanes .
Biological Activity
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride, commonly referred to as DBH derivative, is an important bicyclic compound characterized by a unique nitrogen-rich structure. Its biological activity has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound's structure includes a bicyclic framework with two nitrogen atoms, contributing to its stability and reactivity. This structural characteristic allows for the synthesis of various derivatives that can exhibit diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C5H10N2·HCl |
| Molecular Weight | 138.61 g/mol |
| Purity | >98% |
The biological activity of this compound is primarily attributed to its role as an organocatalyst and its ability to interact with biological targets:
- Catalytic Activity : The compound has been shown to act as a catalyst in asymmetric synthesis reactions, enhancing the selectivity and yield of products.
- Biochemical Pathways : As a precursor in the synthesis of diazabicyclo derivatives, it may influence various biochemical pathways indirectly through its derivatives.
Antitumor Activity
Recent studies have focused on the antiproliferative effects of DBH derivatives against various cancer cell lines:
- Study Overview : A multicomponent synthesis led to the development of several new diazabicyclo-dithiocarbamates. Among these, compound 9e exhibited significant antiproliferative activity against cervical (CaSki), breast (MDA-MB231), and lung (SK-Lu-1) cancer cell lines .
| Cell Line | IC50 (µg/mL) |
|---|---|
| CaSki | 28 |
| MDA-MB231 | 18 |
| SK-Lu-1 | 20 |
Compound 9e was found to induce apoptosis in tumor cells via a caspase-dependent pathway while showing selectivity for tumor cells over normal lymphocytes. This selectivity suggests potential for developing safer antitumor agents .
Case Study 1: Antiproliferative Activity
In vitro assays demonstrated that compound 9e did not induce necrotic cell death but instead promoted apoptosis in cancer cells. The study utilized crystal violet staining to assess cell viability after treatment with varying concentrations of the compound .
Case Study 2: Enzyme Inhibition
Research indicates that DBH derivatives may act as enzyme inhibitors, although specific targets remain under investigation. Their potential as ligands in biochemical assays highlights their versatility in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
